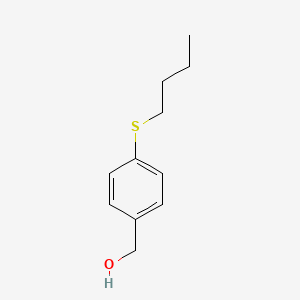
4-n-Butylthiobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS It is characterized by the presence of a butyl group attached to a thiobenzyl alcohol structure
准备方法
Synthetic Routes and Reaction Conditions: 4-n-Butylthiobenzyl alcohol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 4-n-butylthiobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with formaldehyde to produce this compound.
Reduction of Ketones: Another method involves the reduction of 4-n-butylthiobenzyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
化学反应分析
4-n-Butylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 4-n-butylthiobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-n-butylthiobenzylamine when reacted with ammonia in the presence of a reducing agent.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 4-n-Butylthiobenzaldehyde
Reduction: 4-n-Butylthiobenzylamine
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
4-n-Butylthiobenzyl alcohol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-n-butylthiobenzyl alcohol involves its interaction with various molecular targets and pathways. For example, its oxidation to 4-n-butylthiobenzaldehyde involves the transfer of electrons and the formation of intermediate species. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
相似化合物的比较
4-n-Butylthiobenzyl alcohol can be compared with other similar compounds such as:
4-n-Butylbenzyl alcohol: Lacks the sulfur atom present in this compound, resulting in different chemical properties and reactivity.
4-n-Butylthiophenol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
4-n-Butylbenzaldehyde: The oxidized form of this compound, with distinct chemical properties and uses.
Uniqueness: The presence of both a butyl group and a thiobenzyl alcohol structure in this compound gives it unique chemical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(4-butylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXTWKWNQVTWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
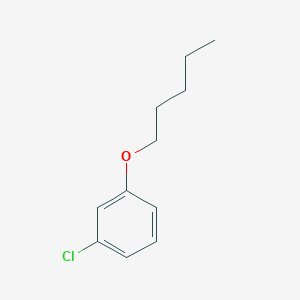
![2-Pyridinecarboxamide, N-[4-(hydroxymethyl)phenyl]-](/img/structure/B7894640.png)
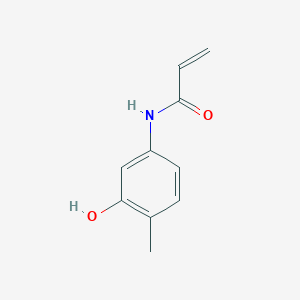


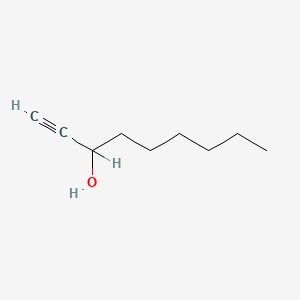
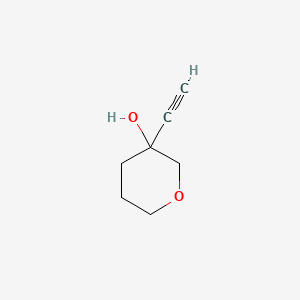
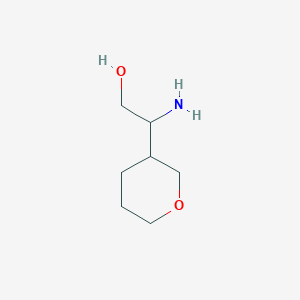

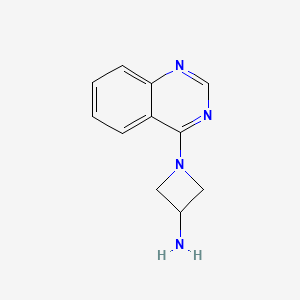
![tert-butyl N-[(5-chlorothiophen-2-yl)methyl]carbamate](/img/structure/B7894704.png)


![[3-(5-Bromo-pyrimidin-2-yloxy)-propyl]-dimethyl-amine](/img/structure/B7894735.png)
